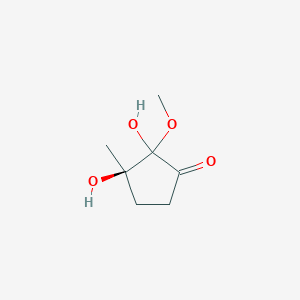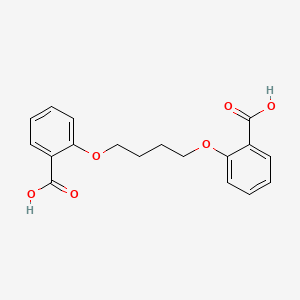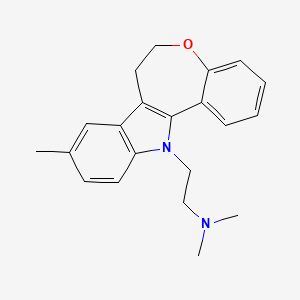
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one is a chiral organic compound with a unique structure that includes two hydroxyl groups, a methoxy group, and a methyl group attached to a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, using chiral catalysts or reagents. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, along with solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts like palladium or platinum to achieve the desired stereoselective reduction. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique stereochemistry and functional groups.
Mecanismo De Acción
The mechanism of action of (3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups enable it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
(3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol: A compound with a similar chiral structure and functional groups.
(2S,3R)-3-methylglutamate: An amino acid derivative with comparable stereochemistry.
(3R,3’S)-dihydroxy-β-carotene: A carotenoid with similar hydroxyl and methoxy functionalities.
Uniqueness
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O4/c1-6(9)4-3-5(8)7(6,10)11-2/h9-10H,3-4H2,1-2H3/t6-,7?/m1/s1 |
Clave InChI |
GJQTWXLWBGFREV-ULUSZKPHSA-N |
SMILES isomérico |
C[C@]1(CCC(=O)C1(O)OC)O |
SMILES canónico |
CC1(CCC(=O)C1(O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)


![3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B13822848.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)



![{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13822893.png)


![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
